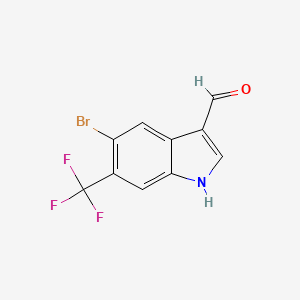

5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Description

Propriétés

IUPAC Name |

5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-8-1-6-5(4-16)3-15-9(6)2-7(8)10(12,13)14/h1-4,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNITOSPWGXEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201694 | |

| Record name | 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423757-77-0 | |

| Record name | 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423757-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Physicochemical Characterization of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Foreword: A Practical Guide to a Novel Scaffold

For researchers in medicinal chemistry and drug development, the indole scaffold is a cornerstone, prized for its versatile biological activity. The introduction of strong electron-withdrawing groups, such as bromine and a trifluoromethyl moiety, at the 5- and 6-positions, respectively, creates a unique electronic landscape on the indole ring. This modification in 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde suggests significant potential for developing novel kinase inhibitors, antiproliferative agents, and other targeted therapeutics. The strategic placement of these groups can profoundly influence binding affinities, metabolic stability, and lipophilicity.

However, the very novelty of this compound means that a comprehensive, publicly available datasheet of its physicochemical properties is not yet established. This guide, therefore, adopts a proactive, methodological approach. It is designed not as a static repository of data, but as a dynamic, expert-led workflow for any researcher tasked with characterizing this molecule or its analogs. We will proceed from first principles, outlining the necessary experimental protocols to rigorously determine its identity, purity, and core physicochemical characteristics. This document serves as both a roadmap and a benchmark for validation.

Section 1: Molecular Identity and Calculated Properties

Before embarking on experimental analysis, it is crucial to establish the compound's basic molecular identity. This foundational data informs all subsequent experimental design, from calculating molar concentrations for assays to interpreting mass spectrometry data.

Molecular Structure: 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Key Structural Features:

-

Indole Core: A bicyclic aromatic heterocycle providing a privileged scaffold.

-

3-Carbaldehyde Group: A key functional group for derivatization and a potential hydrogen bond acceptor.

-

5-Bromo Substituent: A heavy halogen atom that introduces significant electronic effects and serves as a useful isotopic handle in mass spectrometry.

-

6-Trifluoromethyl Group: A potent electron-withdrawing group known to enhance metabolic stability and modulate pKa.[1]

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₁₀H₅BrF₃NO | (Calculated) |

| Molecular Weight | 308.05 g/mol | (Calculated) |

| Monoisotopic Mass | 306.95099 Da | (Calculated) |

| XLogP3 | 3.6 | (Predicted) |

| Hydrogen Bond Donor Count | 1 (from indole N-H) | (Calculated) |

| Hydrogen Bond Acceptor Count | 1 (from carbonyl oxygen) | (Calculated) |

| Polar Surface Area | 45.9 Ų | (Predicted)[2] |

Section 2: The Characterization Workflow: A Validating System

The comprehensive analysis of a novel compound requires a multi-faceted approach where each technique provides a piece of the puzzle, and the collective data serves to validate the whole. The following workflow illustrates the logical progression from initial sample receipt to a full physicochemical profile.

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Section 3: Experimental Protocols for Complete Characterization

This section provides detailed, step-by-step methodologies for the essential experiments required to characterize 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde.

Structural Elucidation and Verification

The primary goal is to unambiguously confirm the molecular structure. This is achieved by integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR is the most powerful tool for determining the precise structure of organic molecules in solution.[3] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for this molecule.

Causality: The choice of deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is recommended as indole N-H protons are often clearly visible, and many indole aldehydes exhibit good solubility.[3][4]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube.[4]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Expected Signals:

-

A singlet for the aldehyde proton (CHO), around 9.9-10.0 ppm.[3][5]

-

A singlet for the H2 proton of the pyrrole ring, likely around 8.3-8.5 ppm.[5]

-

Two singlets in the aromatic region (7.5-8.5 ppm) corresponding to the H4 and H7 protons. The trifluoromethyl and bromo groups remove the typical coupling patterns seen in unsubstituted indoles.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals:

-

The aldehyde carbonyl carbon (C=O) will be significantly downfield, >180 ppm.[3]

-

The carbon attached to the trifluoromethyl group (C6) will appear as a quartet due to C-F coupling.

-

Ten distinct carbon signals are expected in total.

-

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Signal: A sharp singlet corresponding to the CF₃ group. This experiment is a definitive confirmation of the trifluoromethyl moiety.[1]

-

Caption: Interconnectivity of NMR experiments for full structural elucidation.

HRMS is essential for confirming the elemental composition of the molecule.

Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, preventing excessive fragmentation and providing a clear molecular ion peak.[4]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in methanol or acetonitrile.[4]

-

Infusion: Introduce the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[4]

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Data Analysis:

-

The primary objective is to find the mass corresponding to the calculated monoisotopic mass (306.95099 Da).

-

Crucially, look for the characteristic isotopic pattern of a single bromine atom: two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by approximately 2 m/z units. This provides definitive evidence of the bromine atom's presence.

-

Purity Determination

Purity is a critical parameter, as impurities can confound biological assay results and physicochemical measurements.[6][7] High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

Causality: A C18 column is a robust and common choice for separating aromatic compounds of moderate polarity. A gradient elution is used to ensure that any potential impurities with different polarities are effectively separated and eluted.[3][8]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]

-

Instrumentation and Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: Start with a 50:50 mixture of A:B, ramping to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at multiple wavelengths, including 280 nm, which is typically a good wavelength for indole-containing compounds.[3]

-

Column Temperature: 40 °C.[3]

-

-

Analysis: Inject 10 µL of the sample solution. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected.

Core Physicochemical Properties

The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader range.[6][7]

Step-by-Step Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.[9]

-

Capillary Loading: Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.[9]

-

Measurement:

-

Place the capillary in a calibrated melting point apparatus (e.g., a Mel-Temp).[6]

-

Heat rapidly to about 20°C below the expected melting point. For context, 5-bromo-1H-indole-3-carbaldehyde melts at 204-207°C.[10] A similar range can be anticipated.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid melts (T2). The melting point is reported as the range T1-T2.

-

Solubility is a critical determinant of a compound's bioavailability and suitability for formulation. The shake-flask method is a classic and reliable technique for determining thermodynamic equilibrium solubility.[11]

Causality: Assessing solubility in both an aqueous buffer (like Phosphate-Buffered Saline, PBS) and an organic solvent (like DMSO) provides a crucial polarity profile. PBS (pH 7.4) mimics physiological conditions, while DMSO is a common solvent for preparing stock solutions for biological screening.[11]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the test solvents (e.g., PBS pH 7.4, DMSO, Ethanol). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[11]

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best done by centrifuging the vials at high speed and carefully removing an aliquot of the clear supernatant.

-

Quantification: Prepare a standard calibration curve of the compound using known concentrations. Dilute the supernatant from the solubility experiment into the appropriate concentration range and quantify the amount of dissolved compound using the validated HPLC method described in Protocol 3.2.1.

-

Reporting: Express the solubility in relevant units, such as mg/mL or µM.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination of the melting point. (n.d.). University of Technology, Iraq. Retrieved from [Link]

-

EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Concordia University. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

-

Experiment 1 – Melting Points. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

-

Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

Zhang, Y., et al. (2024, April 2). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed. Retrieved from [Link]

-

Palladino, G., et al. (2024, February 15). A colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances. Retrieved from [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

¹H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. (2022, August 12). HELIX Chromatography. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.

-

Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). NETZSCH. Retrieved from [Link]

-

Standard Operating Procedure for solubility testing. (2021, February 15). European Union. Retrieved from [Link]

-

HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Welch Materials, Inc. Retrieved from [Link]

-

Halogenated Indole Alkaloids from Marine Invertebrates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Postnikova, T. B., et al. (2022, December 12). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Retrieved from [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved from [Link]

-

Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. (n.d.). Academia.edu. Retrieved from [Link]

-

Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

5-Fluoro-6-hydroxy-1h-indole-3-carbaldehyde. (2026, March 7). PubChem. Retrieved from [Link]

-

5-bromo-6-fluoro-1H-indole-3-carbaldehyde — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

-

Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.). ResearchGate. Retrieved from [Link]

-

5-Bromo-6-(trifluoromethyl)-1H-indole. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles | MDPI [mdpi.com]

- 2. 5-Fluoro-6-hydroxy-1h-indole-3-carbaldehyde | C9H6FNO2 | CID 123217943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 10. 5-Bromo-1H-indole-3-carbaldehyde | 877-03-2 [sigmaaldrich.com]

- 11. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

1H NMR and 13C NMR chemical shifts for 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, a polysubstituted indole derivative of interest. Due to the absence of publicly available experimental spectra for this specific molecule, this document synthesizes data from structurally related analogues and foundational NMR principles to predict and interpret its spectral characteristics. We delve into the causal effects of the electron-withdrawing bromine, trifluoromethyl, and carbaldehyde substituents on the chemical shifts and coupling patterns of the indole scaffold. This guide also outlines a self-validating experimental protocol for acquiring high-fidelity NMR data, ensuring researchers can confidently verify the structure of this and similar complex heterocyclic systems.

Introduction: The Structural Challenge

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific compound, 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, incorporates three key functional groups that modulate its electronic properties and, consequently, its biological activity and spectroscopic signature. The bromine atom at C-5 and the potent electron-withdrawing trifluoromethyl (-CF₃) group at C-6 significantly perturb the electron density of the benzene ring, while the carbaldehyde group at C-3 influences the pyrrole moiety.

Accurate structural confirmation is the bedrock of any chemical research or drug development program. NMR spectroscopy provides an unparalleled, non-destructive view into the molecular architecture, revealing the precise connectivity and electronic environment of each atom. This guide serves to deconstruct the anticipated NMR spectrum of the title compound, providing a predictive framework for its identification and characterization.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of NMR assignments, the standard IUPAC numbering for the indole ring system is used. The trifluoromethyl group introduces additional complexity that is critical to consider in spectral interpretation.

Caption: Molecular structure of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is predicted based on the established spectrum of 5-bromo-1H-indole-3-carbaldehyde[1] and the known, potent deshielding effects of the trifluoromethyl group. The analysis assumes DMSO-d₆ as the solvent, which is common for heterocyclic compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

|---|---|---|---|---|

| NH -1 | ~12.5 | Broad Singlet (br s) | - | Acidic proton, exchange broadening. Typical for N-H in substituted indoles in DMSO.[1] |

| H -2 | ~8.5 | Singlet (s) | - | Deshielded by adjacent aldehyde and pyrrole nitrogen. Strong electron withdrawal by C6-CF₃ further deshields this position. |

| CH O | ~10.0 | Singlet (s) | - | Characteristic chemical shift for an aldehyde proton.[1] |

| H -4 | ~8.3 | Singlet (s) | - | Significantly deshielded by the C5-Br and C3-CHO. The adjacent C-5 bromine and peri-interaction with the C-3 aldehyde cause a downfield shift. |

| H -7 | ~8.1 | Singlet (s) | - | Strongly deshielded by the adjacent C6-CF₃ group. Potential for through-space coupling with fluorine atoms (⁴JHF) may lead to slight broadening or a narrow quartet. |

Causality Behind Chemical Shift Predictions:

-

Indole-3-carbaldehyde Core: The parent indole-3-carbaldehyde shows characteristic signals for the aldehyde proton (~9.9 ppm), the H-2 proton (~8.3 ppm), and the NH proton (~12.3 ppm) in DMSO-d₆.[1]

-

Effect of 5-Bromo Substituent: Introducing a bromine at C-5 deshields the adjacent protons, particularly H-4. Data for 5-bromo-1H-indole-3-carbaldehyde shows H-4 at ~7.84 ppm and H-7 at ~7.48 ppm.[1] The bromine atom's inductive electron withdrawal and anisotropic effects are the primary drivers of this downfield shift.

-

Effect of 6-Trifluoromethyl Substituent: The -CF₃ group is one of the most powerful electron-withdrawing groups. Its placement at C-6 will drastically deshield the entire aromatic system, especially the ortho proton, H-7, and the para proton, H-2. The delocalized electron density of the aromatic system is highly polarized towards the -CF₃ group.[2] We predict a significant downfield shift for H-7 (from ~7.48 ppm in the 5-bromo analogue to ~8.1 ppm) and H-4 (from ~7.84 ppm to ~8.3 ppm). The lack of an adjacent proton to H-4 and H-7 simplifies their expected multiplicity to singlets, although long-range couplings (e.g., ⁴JHF) could introduce minor complexities.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is predicted by considering the substituent chemical shift (SCS) effects of the bromo, trifluoromethyl, and carbaldehyde groups on the indole core.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupling) | Rationale for Prediction |

|---|---|---|---|

| C HO | ~185.0 | s | Typical aldehyde carbonyl carbon chemical shift.[3] |

| C -2 | ~140.0 | s | Deshielded by nitrogen and aldehyde. Electron withdrawal from the benzene ring further deshields this position. |

| C -7a | ~138.0 | s | Bridgehead carbon, influenced by overall ring electronics. |

| C -3a | ~128.0 | s | Bridgehead carbon, less affected than C-7a by the C-6 substituent. |

| C -4 | ~126.0 | s | Downfield shift due to C-5 bromine. |

| C -7 | ~115.0 | q (³JCF ≈ 3-5 Hz) | Upfield shift due to γ-effect of CF₃, but deshielded by overall electron withdrawal. Coupling to -CF₃ expected. |

| C -5 | ~116.0 | q (³JCF ≈ 3-5 Hz) | Site of bromine substitution. Strong ipso-effect. |

| C -3 | ~118.0 | s | Shielded relative to other pyrrole carbons but deshielded compared to unsubstituted indole. |

| C -6 | ~125.0 | q (²JCF ≈ 30-35 Hz) | Attached to the -CF₃ group, showing characteristic coupling. |

| -C F₃ | ~124.0 | q (¹JCF ≈ 270-280 Hz) | Direct one-bond coupling to three fluorine atoms results in a strong quartet. |

Causality Behind Chemical Shift Predictions:

-

-CHO Group: The aldehyde carbon is the most downfield signal, typically found around 185 ppm.[3]

-

-Br Substituent: Bromine substitution at C-5 is expected to shift the C-5 signal to ~115-116 ppm and C-4 downfield.[4]

-

-CF₃ Group: The trifluoromethyl group has profound effects. The carbon of the -CF₃ group itself will appear as a large quartet around 124 ppm with a very large coupling constant (¹JCF ~272 Hz).[2] The carbon it is attached to, C-6, will be a quartet with a smaller two-bond coupling constant (²JCF ~32 Hz). The adjacent carbons, C-5 and C-7, will also likely appear as small quartets due to three-bond coupling (³JCF).

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, verifiable data, the following standardized protocol is recommended. This system is self-validating by incorporating systematic checks and a comprehensive suite of experiments.

Caption: Recommended workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a robust, theory-backed framework for understanding the ¹H and ¹³C NMR spectra of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde. By dissecting the individual and combined electronic effects of the bromo, trifluoromethyl, and carbaldehyde substituents, we have generated a set of predicted chemical shifts and coupling patterns. This predictive analysis, coupled with the detailed experimental protocol, equips researchers with the necessary tools to confidently synthesize, isolate, and characterize this complex molecule, ensuring the integrity and validity of their scientific findings.

References

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

- Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2072.

-

PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). Indole-3-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Piacente, F., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5642. Retrieved from [Link]

-

Yu, W., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 52(4), 345-355. Retrieved from [Link]

Sources

- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-carboxaldehyde-13C | 1093452-52-8 | Benchchem [benchchem.com]

- 4. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Protocols for 5-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Executive Summary

The functionalization of the indole core with heavy halogens and trifluoromethyl (CF₃) groups is a highly effective strategy in modern medicinal chemistry, frequently utilized to discover novel kinase inhibitors, antivirulence agents, and antifungal therapeutics. 5-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde (CAS: 1423757-77-0) [1] is a highly specialized, electrophilic building block. While its unique substitution pattern makes it invaluable for cross-coupling and condensation reactions, it also imparts specific physicochemical properties that dictate its toxicological profile and handling requirements.

This whitepaper provides an in-depth technical guide for researchers, synthesizing predictive toxicology, structural alerts, and field-proven laboratory protocols to ensure scientific integrity and occupational safety.

Mechanistic Toxicology & Structural Alerts

To understand the safety profile of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, one must analyze the causality behind its biological reactivity. The molecule is not a passive scaffold; its substituents actively modulate its interaction with biological systems:

-

The C-3 Carbaldehyde (Electrophilic Stress): The aldehyde group acts as a reactive electrophilic center. In biological environments, it can undergo condensation with primary amines (such as lysine residues on proteins) to form Schiff bases. This haptenization can trigger immune responses or disrupt protein function, contributing to its classification as a skin and respiratory irritant[2].

-

The C-5 Bromine (Target Binding & Toxicity): Brominated indoles are widely distributed in marine natural products and exhibit potent biological activities[3]. The heavy bromine atom increases steric bulk, enhances lipophilicity, and can participate in halogen bonding with intracellular targets. Studies on analogous multi-halogenated indoles demonstrate that halogenation at the C-4, C-5, or C-6 positions significantly enhances antifungal and antibiofilm activity, but also induces reactive oxygen species (ROS) accumulation, leading to moderate cytotoxicity in mammalian cells[4].

-

The C-6 Trifluoromethyl Group (Membrane Penetration): The CF₃ group is intensely electron-withdrawing and highly lipophilic. It significantly increases the molecule's LogP, allowing it to rapidly penetrate cellular membranes and lipid bilayers.

When combined, these structural features create a molecule that easily enters cells, resists immediate metabolic degradation, and can induce oxidative stress. Analogous di-halogenated indoles have demonstrated moderate cytotoxicity in human hepatocellular carcinoma (HepG2) cells, with LD₅₀ values ranging from 35.5 µg/mL to 75.3 µg/mL[4].

Mechanistic pathway of halogenated indole-induced cellular toxicity.

Physicochemical Profiling & Hazard Classification

Because exhaustive in vivo toxicity data for this specific CAS number is limited, safety protocols must be established using read-across methodology from structurally related indole-3-carbaldehydes and halogenated indoles[2][5].

Table 1: Predictive Physicochemical & GHS Hazard Profile

| Parameter | Value / Classification | Causality / Implication |

| CAS Number | 1423757-77-0[1] | Unique identifier for the carbaldehyde derivative. |

| Molecular Weight | 292.05 g/mol | Small molecule; falls within Lipinski's Rule of 5. |

| Predicted LogP | ~3.5 - 4.2 | High lipophilicity requires organic solvents (DMSO/DMF) for in vitro assays. |

| Skin Irritation | Category 2 (H315)[5] | Electrophilic nature causes local inflammation upon dermal contact. |

| Eye Irritation | Category 2A (H319)[5] | Direct contact may result in severe redness, pain, or tissue damage. |

| STOT SE 3 | Category 3 (H335)[2] | Inhalation of dust/aerosols causes respiratory tract irritation. |

Precautionary Statements (Core):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].

Laboratory Safety & Spill Response Workflow

Handling fluorinated and brominated organic powders requires specialized approaches. The presence of the CF₃ group often imparts a strong electrostatic charge to the powder, increasing the risk of "static cling" and accidental aerosolization during weighing.

Standard operating procedure for hazardous halogenated organic powder/solution spills.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity (E-E-A-T), the following protocols are designed not just as steps, but as self-validating workflows that explain the why behind the how.

Protocol 1: Safe Preparation of In Vitro Screening Stocks (10 mM)

Objective: Prepare a stable, fully dissolved master stock while mitigating aerosolization risks and chemical degradation.

-

Thermal Equilibration: Remove the sealed compound vial from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes.

-

Causality: Opening a cold vial introduces atmospheric moisture. Water reacts with the electrophilic carbaldehyde over time, degrading the stock.

-

-

Static Mitigation: Wipe the exterior of the vial and the weighing spatula with an antistatic bar or use an ionizing blower inside the fume hood.

-

Causality: Highly fluorinated compounds exhibit severe static cling. Failure to neutralize the charge will cause the powder to repel from the spatula, creating an inhalation hazard.

-

-

Solubilization: Weigh the required mass and dissolve in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

-

Causality: Amine impurities in lower-grade DMSO will react immediately with the C-3 carbaldehyde via Schiff base formation, destroying the active compound before the assay begins.

-

-

Validation & Storage: Hold the solution against a dark background under a light source to visually confirm the absence of undissolved micro-particulates. Aliquot into single-use amber glass vials and store at -80°C under argon.

Protocol 2: Cytotoxicity Profiling (ATP-Based Luminescence)

Objective: Determine the IC₅₀/LD₅₀ of the compound in mammalian cell lines (e.g., HepG2) without assay interference.

-

Cell Seeding: Seed target cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with a serial dilution of the compound (0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is exactly 0.5%.

-

Causality: Fluctuations in DMSO concentration can cause solvent-induced toxicity, confounding the actual toxicity of the halogenated indole.

-

-

Assay Selection (Critical Step): After 48 hours of incubation, utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than a colorimetric MTT assay.

-

Causality: Halogenated indoles are known to induce ROS accumulation[4]. ROS and altered cellular redox states can artificially reduce MTT to formazan independent of cell viability, leading to false-negative toxicity data. ATP luminescence bypasses this redox interference.

-

-

Equilibration & Lysis: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add the lysis/luciferase reagent (1:1 volume ratio).

-

Validation: Shake on an orbital shaker for 2 minutes to ensure complete lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal before reading on a microplate reader.

-

References

-

Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model Source: ASM Journals (Microbiology Spectrum) URL:[Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: MDPI (Journal of Fungi) URL:[Link]

-

Halogenated Indole Alkaloids from Marine Invertebrates Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Application Note & Protocol: Vilsmeier-Haack Formylation for the Synthesis of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry. The protocol employs the Vilsmeier-Haack reaction, a robust and widely utilized method for the formylation of electron-rich heterocyclic compounds.[1] This application note details the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, outlines critical safety precautions, and provides troubleshooting guidance. The strategic incorporation of bromo and trifluoromethyl moieties into the indole scaffold is of significant interest in drug discovery, as these groups can enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of lead compounds.[2][3]

Introduction and Scientific Rationale

Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a vast array of pharmacologically active molecules and natural products.[4][5] The formyl group at the C3 position is a versatile synthetic handle, readily participating in transformations to build more complex molecular architectures.[4][6] The target molecule, 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, is particularly relevant for drug development programs due to its dual substitution pattern. The trifluoromethyl group (CF₃) is a well-established bioisostere for other groups and is known to improve metabolic stability and cell membrane permeability.[2][7] The bromine atom serves as a useful vector for further functionalization through cross-coupling reactions.

The Vilsmeier-Haack reaction is the method of choice for this transformation. It allows for the direct installation of a formyl group onto the indole nucleus.[8][9] The reaction is renowned for its high regioselectivity for the electron-rich C3 position of the indole ring.[10][11] The reaction proceeds through the in situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12][13] This electrophile then undergoes an electrophilic aromatic substitution with the indole substrate. Despite the presence of two electron-withdrawing groups on the starting indole, the inherent nucleophilicity of the indole C3 position is sufficient to drive the reaction to completion, although it may require slightly more forcing conditions than unsubstituted indole.[14][15]

Reaction Mechanism

The Vilsmeier-Haack formylation of an indole follows a well-established three-part mechanism:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, is attacked by the nucleophilic oxygen atom of DMF. A subsequent intramolecular rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic N,N-dimethyl-dichloromethyleniminium ion, commonly known as the Vilsmeier reagent.[12][13]

-

Electrophilic Attack: The electron-rich C3 position of the 5-bromo-6-(trifluoromethyl)-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This step breaks the aromaticity of the pyrrole ring, forming an iminium ion intermediate.[8] A subsequent elimination step restores aromaticity.

-

Hydrolysis: During the aqueous workup, water attacks the iminium salt. The resulting intermediate readily eliminates dimethylamine, which is followed by deprotonation to yield the final aldehyde product, 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde.[8][11]

Caption: High-level overview of the Vilsmeier-Haack reaction stages.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Purity/Grade |

| 5-bromo-6-(trifluoromethyl)-1H-indole | C₉H₅BrF₃N | 279.04 | 1261443-01-2 | >95% |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Reagent Grade, ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 | ACS Reagent, ≥99.5% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous, Granular |

Safety Precautions

-

Phosphorus Oxychloride (POCl₃): HIGHLY TOXIC, CORROSIVE, and WATER-REACTIVE.[16][17] Reacts violently with water to release toxic and corrosive fumes of hydrochloric acid and phosphoric acid.[17] Causes severe burns to skin, eyes, and respiratory tract.[18][19] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Neoprene or Teflon).[18][20] Have an appropriate quenching agent (e.g., dry sand) and a Class D fire extinguisher readily available.

-

N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

-

General: The reaction is exothermic, especially during the addition of POCl₃ and the quenching/neutralization steps. Maintain strict temperature control.

Step-by-Step Procedure

A. Vilsmeier Reagent Preparation

-

Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Allow the flask to cool to room temperature under a gentle stream of dry nitrogen.

-

Add anhydrous DMF (15 mL) to the flask.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (1.5 equiv.) to the dropping funnel.

-

Add the POCl₃ dropwise to the stirred DMF over 20-30 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent uncontrolled reaction.[1]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a pale yellow or reddish color, indicating the formation of the Vilsmeier reagent.

B. Formylation Reaction

-

In a separate flask, dissolve 5-bromo-6-(trifluoromethyl)-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF (approx. 10 mL).

-

Add the indole solution dropwise to the freshly prepared Vilsmeier reagent at room temperature.

-

After the addition, heat the reaction mixture to 85-95 °C using an oil bath.[1][21]

-

Maintain this temperature and stir for 5-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.

C. Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker (e.g., 500 mL), prepare a mixture of crushed ice and water (approx. 200 mL).

-

Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This step is exothermic.

-

Neutralize the acidic solution by the slow, portion-wise addition of solid sodium carbonate until the pH is alkaline (pH ~8-9), confirmed with pH paper.[1][21] This step hydrolyzes the iminium intermediate and typically results in the precipitation of the product.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual salts and DMF.

-

Dry the crude product under vacuum.

D. Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde as a solid.

-

Alternatively, if impurities persist, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture.[22] 2. Incomplete reaction. 3. Product decomposition during workup. | 1. Use fresh, anhydrous DMF and POCl₃. Ensure glassware is flame-dried.[22] 2. Extend reaction time or slightly increase temperature, monitoring by TLC. 3. Perform the aqueous workup at low temperatures and avoid strongly acidic conditions if the product is sensitive.[22] |

| Formation of Tarry Residue | 1. Overheating of the reaction. 2. Uncontrolled quenching of the reaction mixture. | 1. Maintain careful temperature control, especially during POCl₃ addition and heating. 2. Quench the reaction slowly by adding the reaction mixture to vigorously stirred ice-cold water.[22] |

| Incomplete Reaction (Starting Material Persists) | 1. Insufficient reaction time or temperature. 2. Deactivated substrate requires more forcing conditions. | 1. Drive the reaction to completion by extending the reaction time or increasing the temperature slightly (e.g., to 100 °C). 2. If the starting material persists, careful column chromatography with a shallow solvent gradient may be required for separation.[22] |

| Product Contaminated with DMF | 1. Insufficient washing during workup. | 1. Wash the crude product thoroughly with copious amounts of cold water after filtration. 2. If extracting, wash the organic layer repeatedly with water or a 5-10% LiCl solution to effectively remove residual DMF.[22] |

References

-

Vilsmeier-Haack Reaction. Master Organic Chemistry. (URL: [Link])

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])

-

Vilsmeier–Haack reaction. Wikipedia. (URL: [Link])

-

Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC. (URL: [Link])

-

Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. (URL: [Link])

-

Vilsmeier-Haack Reaction. Chemistry Steps. (URL: [Link])

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

-

3 - Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])

-

Vilsmeier–Haack reaction of indole. YouTube. (URL: [Link])

-

The ammonium-promoted formylation of indoles by DMSO and H2O. ResearchGate. (URL: [Link])

-

Visible light induced indole C3‐trifluoromethylation. ResearchGate. (URL: [Link])

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. (URL: [Link])

-

Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. RSC Advances. (URL: [Link])

-

Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. (URL: [Link])

-

Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett. (URL: [Link])

-

Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Formylation and the Vilsmeier Reagent. Science of Synthesis. (URL: [Link])

-

Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances. (URL: [Link])

-

Phosphorus Oxychloride. Air Liquide Malaysia. (URL: [Link])

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (URL: [Link])

-

Vilsmeier haack reaction. Slideshare. (URL: [Link])

-

Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. (URL: [Link])

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (URL: [Link])

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. (URL: [Link])

-

Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 4. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sioc.cas.cn [sioc.cas.cn]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. fishersci.com [fishersci.com]

- 19. opcw.org [opcw.org]

- 20. my.airliquide.com [my.airliquide.com]

- 21. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Optimization of Schiff Bases Utilizing 5-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Introduction & Mechanistic Rationale

Indole-3-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to synthesize Schiff bases (imines) with potent antimicrobial, anticancer, and antioxidant properties [1, 3]. The introduction of a 5-bromo and 6-trifluoromethyl (-CF 3 ) substitution pattern onto the indole core fundamentally alters both the physicochemical properties and the chemical reactivity of the molecule [4].

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific scaffold:

-

Reactivity Profile: The strong electron-withdrawing inductive effect of the -CF 3 group, coupled with the electron-withdrawing nature of the bromine atom, significantly decreases the electron density of the indole ring. This electronic depletion propagates to the C3-carbaldehyde, increasing the electrophilicity of the carbonyl carbon. Consequently, the aldehyde becomes highly susceptible to nucleophilic attack by primary amines.

-

Biological Relevance: The resulting Schiff bases exhibit enhanced lipophilicity (LogP) and metabolic stability due to the -CF 3 group, while the bromine atom provides opportunities for halogen bonding within target protein binding pockets. This makes these compounds highly valuable for high-throughput screening libraries in drug development [3].

Experimental Protocol

Self-Validating System: This protocol utilizes a condensation reaction driven to completion via Le Chatelier's principle. The use of absolute ethanol minimizes water content, preventing the reverse hydrolysis reaction, while the final ice-water quench forces the hydrophobic Schiff base out of solution, validating the product formation visually.

Materials & Reagents

-

5-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 equivalent) [4]

-

Primary Amine (e.g., substituted aniline, aliphatic amine) (1.1 equivalents)

-

Absolute Ethanol (Reaction Solvent)

-

Glacial Acetic Acid (Catalyst)

-

TLC Silica gel 60 F 254 plates (Hexane/Ethyl Acetate 7:3 v/v)

Step-by-Step Methodology

-

Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde in 15 mL of absolute ethanol. Stir at room temperature until a homogenous solution is achieved.

-

Amine Addition: Slowly add 1.1 mmol of the selected primary amine to the flask. The slight excess ensures complete consumption of the highly valuable indole derivative.

-

Catalysis: Add 3-4 drops of glacial acetic acid. Expert Insight: Weak acids like acetic acid (pH ~4.5) perfectly protonate the carbonyl oxygen to increase electrophilicity without over-protonating the primary amine (which would render it non-nucleophilic) [1].

-

Reflux & Condensation: Attach a reflux condenser and heat the mixture to 78°C (boiling point of ethanol) for 3 to 6 hours.

-

Reaction Monitoring: Monitor the reaction via TLC every hour. The disappearance of the aldehyde spot (UV active) and the appearance of a new, lower-polarity spot indicates the formation of the Schiff base.

-

Work-up: Once complete, cool the mixture to room temperature and pour it into 50 mL of crushed ice-water under vigorous stirring. The sudden increase in solvent polarity forces the precipitation of the highly lipophilic Schiff base.

-

Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure target compound.

Workflow Visualization

Experimental workflow for the synthesis and purification of target Schiff bases.

Optimization of Reaction Conditions

To establish the most robust protocol, various conditions were evaluated. The data below summarizes the causal relationship between solvent/catalyst choices and reaction efficiency, demonstrating why the chosen parameters are optimal.

| Solvent | Catalyst | Time (h) | Yield (%) | Mechanistic Observation |

| Methanol | None | 12 | 35 | Insufficient electrophilic activation of the carbonyl carbon. |

| Ethanol | H 2 SO 4 (conc.) | 4 | 55 | Over-protonation of the primary amine reduces nucleophilicity; side reactions observed. |

| DMF | Glacial AcOH | 6 | 70 | Good solubility, but high boiling point complicates work-up and precipitation. |

| Absolute EtOH | Glacial AcOH | 4 | 88 | Optimal balance: ideal boiling point, perfect pH for hemiaminal formation, easy work-up. |

Mechanistic Pathway

The synthesis of the azomethine linkage (-HC=N-) proceeds via a classic two-step nucleophilic addition-elimination mechanism [1].

-

Activation: The carbonyl oxygen is protonated by glacial acetic acid.

-

Nucleophilic Attack: The lone pair on the primary amine attacks the highly electrophilic carbonyl carbon.

-

Hemiaminal Formation: A tetrahedral hemiaminal intermediate is formed following an intramolecular proton transfer.

-

Dehydration: The hydroxyl group is protonated and leaves as a water molecule, driven by the thermodynamic stability of the resulting conjugated extended π -system of the indole ring.

The two-step mechanism of Schiff base formation: nucleophilic addition followed by dehydration.

Analytical Characterization

Successful synthesis is validated through standard spectroscopic techniques [2]:

-

FT-IR: Disappearance of the sharp carbonyl (C=O) stretch at ~1680 cm −1 and the appearance of a strong imine (C=N) stretch at 1610–1630 cm −1 .

-

1 H-NMR (DMSO-d 6 ): The absence of the aldehyde proton signal (~9.9 ppm) and the emergence of a distinct azomethine proton (-CH=N-) singlet between 8.2 and 8.6 ppm. The indole N-H proton typically appears as a broad singlet >11.0 ppm [2].

References

-

Arabian Journal of Chemistry. "Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand." Arabian Journal of Chemistry. URL: [Link]

-

ResearchGate. "Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents." ResearchGate. URL: [Link]

Application Notes and Protocols: Reductive Amination of 5-Bromo-6-(Trifluoromethyl)-1H-Indole-3-Carbaldehyde with Primary Amines

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, tryptamine derivatives, characterized by an ethylamine side chain at the C3 position, are of significant interest due to their interactions with various receptors, particularly serotonin receptors. The targeted synthesis of these molecules is a cornerstone of drug discovery programs. Reductive amination stands out as one of the most effective and widely used methods for the synthesis of substituted amines from carbonyl compounds.[1][2][3] This one-pot reaction, which involves the formation of an imine intermediate followed by its in-situ reduction, offers a highly efficient route to a diverse range of amine products.[1][4]

This application note provides a detailed protocol for the reductive amination of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde with various primary amines. This specific indole derivative, with its electron-withdrawing trifluoromethyl group and the synthetically versatile bromo substituent, serves as a valuable building block for creating novel tryptamine analogs with potential therapeutic applications. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer guidance on product purification and characterization.

Reaction Mechanism and Key Considerations

The reductive amination process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the indole-3-carbaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a protonated imine (iminium ion). A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[5]

Caption: General mechanism of reductive amination.

Choice of Reducing Agent

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[4][6] While several borohydride reagents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is particularly well-suited for this transformation.[6][7][8]

Key advantages of Sodium Triacetoxyborohydride (STAB):

-

Mild and Selective: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄), and it will not readily reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[7][9] Its reactivity is attenuated by the electron-withdrawing effects of the three acetoxy groups.[7][9]

-

One-Pot Procedure: The higher reaction rate for the reduction of iminium ions compared to aldehydes allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all combined.[7]

-

Acid Tolerance: The reaction can be performed in the presence of a catalytic amount of acetic acid, which facilitates the formation of the iminium ion, without compromising the stability of the reducing agent.[7]

-

Safety: It offers a much-improved safety profile over other selective reducing agents like the highly toxic sodium cyanoborohydride (NaBH₃CN).[4]

Solvent Selection

Sodium triacetoxyborohydride is sensitive to water and is not compatible with protic solvents like methanol.[4][8] Therefore, aprotic solvents are the preferred medium for this reaction. Dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used and have been shown to be effective.[4][7][8]

Experimental Protocol

This protocol outlines a general procedure for the reductive amination of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde with a primary amine. The quantities can be scaled as needed.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 5-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde | 1198475-24-9 | 306.04 | Starting material. Ensure it is pure and dry. |

| Primary Amine (e.g., Benzylamine) | Varies | Varies | Use a slight excess (1.1-1.2 equivalents). |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Use in excess (1.5-2.0 equivalents). Handle in a dry environment. |

| Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | N/A | N/A | For workup. |

| Brine (Saturated Sodium Chloride Solution) | N/A | N/A | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | 142.04 | For drying the organic layer. |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction and chromatography. |

| Hexanes | 110-54-3 | 86.18 | For chromatography. |

| Silica Gel | 7631-86-9 | 60.08 | For column chromatography (230-400 mesh). |

Reaction Setup and Procedure

Caption: Step-by-step workflow for the reductive amination protocol.

-

Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloroethane (DCE). Add the primary amine (1.1-1.2 eq) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted tryptamine.[10]

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the newly formed secondary amine. The disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of new signals corresponding to the N-alkyl group and the newly formed methylene bridge are key indicators of a successful reaction.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (two peaks of nearly equal intensity separated by two mass units) should be observable in the molecular ion peak.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong carbonyl (C=O) stretch of the aldehyde and the appearance of an N-H stretch for the secondary amine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reducing agent, inactive reducing agent (due to moisture), or steric hindrance. | Add more STAB. Ensure all reagents and solvents are anhydrous. If sterically hindered, consider a two-step procedure: form the imine first, then add NaBH₄.[7] |

| Formation of Byproducts | Reduction of the starting aldehyde to an alcohol. Over-alkylation of the primary amine. | This is less common with STAB. Ensure the correct reducing agent was used. A stepwise procedure can minimize dialkylation.[7][12] |

| Low Yield | Incomplete imine formation, inefficient extraction, or loss during purification. | Allow more time for imine formation before adding STAB. Optimize the extraction and purification steps. |

Conclusion

Reductive amination using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of novel tryptamine derivatives from 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde. This protocol provides a reliable foundation for researchers in drug discovery and medicinal chemistry to generate a library of compounds for biological screening. The mild reaction conditions and the commercial availability of the reagents make this a highly accessible and versatile synthetic transformation.

References

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2006). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 979-982.

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

- Joly, R., & Bucourt, R. (1960). Process of purifying tryptamine com-. U.S. Patent No. 2,943,093. Washington, DC: U.S.

-

Sciencemadness Discussion Board. (2021, April 2). Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt. Retrieved from [Link]

- Garg, N. K., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(14), 6043-6050.

-

Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

-

Reddit. (2020, October 19). Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

GalChimia. (2014, October 16). A New Way to Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

NextSDS. (n.d.). 6-bromo-5-(trifluoromethyl)-1H-indole — Chemical Substance Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1198475-24-9| Chemical Name : 5-Bromo-6-(trifluoromethyl)-1H-indole. Retrieved from [Link]

-

TSI Journals. (2010, July 21). Organic CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

-

Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

-

Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol | PDF. Retrieved from [Link]

-

PMC. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]

-

NIH. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Retrieved from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

ResearchGate. (2016, February 3). B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. A New Way to Amines - GalChimia [galchimia.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes and Protocols for Knoevenagel Condensation Using 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated systems. This reaction is particularly significant in medicinal chemistry and materials science for the synthesis of a wide array of biologically active compounds and functional materials. The indole scaffold is a privileged structure in numerous pharmaceuticals and natural products. The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological properties.

This document provides a detailed guide to performing Knoevenagel condensation reactions using a highly functionalized substrate, 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde. The presence of both a bromo and a trifluoromethyl group, potent electron-withdrawing substituents, significantly influences the reactivity of the indole-3-carbaldehyde. These groups enhance the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack by active methylene compounds. This guide will explore the synthesis of the starting aldehyde and provide robust protocols for its condensation with various active methylene partners.

Synthesis of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

The requisite starting material, 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, is not widely commercially available and typically requires a two-step synthesis from the corresponding indole.

Step 1: Synthesis of 5-bromo-6-(trifluoromethyl)-1H-indole

The synthesis of the indole precursor can be achieved through various established methods for indole synthesis. One common route is the Leimgruber-Batcho indole synthesis. For the purpose of this guide, we will assume the availability of 5-bromo-6-(trifluoromethyl)-1H-indole, which has been reported as a research chemical.[1]

Step 2: Formylation of 5-bromo-6-(trifluoromethyl)-1H-indole

The introduction of the formyl group at the C3 position of the indole ring is most commonly achieved via the Vilsmeier-Haack reaction. The electron-withdrawing nature of the bromo and trifluoromethyl groups deactivates the indole ring towards electrophilic substitution. However, the Vilsmeier-Haack reaction is a powerful formylation method capable of reacting with moderately deactivated aromatic systems.

Protocol: Vilsmeier-Haack Formylation

-

Reagents and Materials:

-

5-bromo-6-(trifluoromethyl)-1H-indole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Ice bath

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Dissolve 5-bromo-6-(trifluoromethyl)-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde.

-

Knoevenagel Condensation Protocols

The enhanced electrophilicity of the aldehyde group in 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde facilitates the Knoevenagel condensation. Mild basic catalysts are generally sufficient to promote the reaction. Herein, we provide protocols with two common active methylene compounds, malononitrile and diethyl malonate, using piperidine as a catalyst.

Experimental Workflow

Figure 1: General experimental workflow for the synthesis and Knoevenagel condensation.

Protocol 1: Reaction with Malononitrile

This protocol describes the condensation with malononitrile, a highly reactive methylene compound.

-

Reagents and Materials:

-

5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

-

Malononitrile

-

Piperidine (catalytic amount)

-

Ethanol

-

Round-bottom flask, magnetic stirrer, reflux condenser.

-

-

Procedure:

-

To a solution of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde (1 equivalent) in ethanol (10 mL per mmol of aldehyde), add malononitrile (1.1 equivalents).

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. Due to the activating effect of the electron-withdrawing groups, the reaction is expected to be rapid.

-

Upon completion, the product may precipitate from the reaction mixture. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Protocol 2: Reaction with Diethyl Malonate

This protocol details the condensation with diethyl malonate, which is less reactive than malononitrile and may require heating.

-

Reagents and Materials:

-

5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

-

Diethyl malonate

-